molecular formula C19H28ClNO B2417868 Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride CAS No. 820245-50-9

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride

Cat. No. B2417868
CAS RN: 820245-50-9
M. Wt: 321.89
InChI Key: CJPWWDTUHHVBEK-YXAYDMHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C19H27NO•HCl and a molecular weight of 321.89 .


Molecular Structure Analysis

The molecular structure of Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride is derived from its molecular formula, C19H27NO•HCl . For a more detailed analysis, one would need to refer to specific studies or use computational chemistry software to model the molecule.


Physical And Chemical Properties Analysis

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride has a molecular weight of 321.89 . More specific physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally or sourced from detailed chemical databases .

Scientific Research Applications

Structural Analysis

  • Adamantan-1-yl derivatives, such as those found in Bis[N-(2-hydroxybenzyl)adamantan-1-aminium] fluoride tetrafluoroborate monohydrate, demonstrate interesting hydrogen bonding patterns, highlighting the structural versatility of these compounds (Wang, 2012).

Synthesis Methods

  • Adamantan-1-yl derivatives can be synthesized through reactions like the Mannich reaction, as demonstrated in the synthesis of β-Aminoketones of the Adamantane Series, showcasing their adaptability in chemical synthesis (Makarova, Moiseev, & Zemtsova, 2002).

Antiviral Properties

  • Adamantane derivatives, including adamantan-1-yl amines, have been examined for their antiviral properties, as evident in studies on their electrophoretic behavior and determination by capillary zone electrophoresis (Reichová, Pazourek, Polášková, & Havel, 2002).

Noncovalent Interactions

  • Quantitative assessments of noncovalent interactions in N-substituted adamantane derivatives provide insights into their potential interactions in biological systems (El-Emam et al., 2020).

Antibacterial Activity

  • Some adamantan-1-yl derivatives, such as bis-[1-(adamantan-1-yl)ethyl]amine hydrochloride, have been synthesized and evaluated for antibacterial activity, suggesting potential applications in antimicrobial therapies (Krylov et al., 2016).

Neuroprotective Agents

  • Adamantan-1-yl amines have been explored as fluorescent heterocyclic derivatives with neuroprotective activities, indicating their potential use in neurological therapies (Joubert, van Dyk, Green, & Malan, 2011).

Antiproliferative Activity

  • Adamantane derivatives have also shown antiproliferative activity and influence on the microtubule network of tumor cells, suggesting potential applications in cancer treatment (Zefirov et al., 2017).

Future Directions

The future directions for research on Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride could include exploring its potential applications in proteomics research , studying its synthesis and reactions , and investigating its physical and chemical properties .

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]adamantan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO.ClH/c1-2-21-18-6-4-3-5-17(18)13-20-19-10-14-7-15(11-19)9-16(8-14)12-19;/h3-6,14-16,20H,2,7-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPWWDTUHHVBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC23CC4CC(C2)CC(C4)C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantan-1-yl-(2-ethoxybenzyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.